2-Chloro-4-cyclohexylphenol CAS number 13081-17-9 information
2-Chloro-4-cyclohexylphenol CAS number 13081-17-9 information
An In-depth Technical Guide to 2-Chloro-4-cyclohexylphenol (CAS: 13081-17-9): Properties, Synthesis, and Analytical Methodologies
Introduction
2-Chloro-4-cyclohexylphenol is a substituted phenol characterized by the presence of both a chlorine atom and a cyclohexyl group on the aromatic ring. As a member of the cycloalkylchlorophenol family, it holds potential as a valuable intermediate in various fields of chemical synthesis. The unique combination of a lipophilic cyclohexyl moiety, a reactive hydroxyl group, and a modifying chloro-substituent provides a versatile scaffold for building more complex molecules. While specific applications for this exact compound are not widely documented, the broader class of alkylated chlorophenols is known for its utility as antioxidants, polymer stabilizers, and precursors for biocides and pharmaceuticals.[1][2] The cyclohexyl group, in particular, is a common bioisostere in drug discovery, used to enhance lipophilicity and modulate binding interactions with biological targets.[3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates critical information on the physicochemical properties, optimized synthesis protocols, potential applications, safety considerations, and analytical characterization of 2-Chloro-4-cyclohexylphenol.
Chapter 1: Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.
Table 1: Chemical Identifiers for 2-Chloro-4-cyclohexylphenol
| Identifier | Value | Reference |
| CAS Number | 13081-17-9 | [4] |
| Molecular Formula | C₁₂H₁₅ClO | [4] |
| Molecular Weight | 210.71 g/mol | [4] |
| IUPAC Name | 4-chloro-2-cyclohexylphenol | [4] |
| Common Synonyms | 2-Cyclohexyl-4-chlorophenol, Phenol, 4-chloro-2-cyclohexyl- | [4] |
| InChI Key | XRUHXAQEOJDPEG-UHFFFAOYSA-N | [5] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | Solid. Reported as a brown crystalline powder. | [4][5] |
| Boiling Point | 170-180 °C at 18 mmHg | [5] |
| Storage Temperature | Ambient Temperature | [5] |
Chemical Structure
Caption: Chemical structure of 2-Chloro-4-cyclohexylphenol.
Chapter 2: Synthesis and Mechanism
The primary route for synthesizing 2-Chloro-4-cyclohexylphenol is through the Friedel-Crafts alkylation of a phenol. Specifically, the cycloalkylation of p-chlorophenol with cyclohexanol using a strong acid catalyst has been shown to produce the target compound in high yields.[1][6]
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The strong acid catalyst (perchloric acid) protonates the hydroxyl group of cyclohexanol, turning it into a good leaving group (H₂O).
-
Carbocation Generation: The departure of water generates a secondary cyclohexyl carbocation. This carbocation is the active electrophile.
-
Electrophilic Attack: The electron-rich p-chlorophenol ring acts as a nucleophile, attacking the cyclohexyl carbocation. The substitution occurs preferentially at the ortho position to the powerful activating hydroxyl group.
-
Rearomatization: A proton is eliminated from the ring, restoring its aromaticity and yielding the final product, 2-Chloro-4-cyclohexylphenol.
Caption: Synthetic pathway for 2-Chloro-4-cyclohexylphenol.
Optimized Experimental Protocol
Research has identified optimal conditions for maximizing the yield of 2-cyclohexyl-4-chlorophenol.[1] The following protocol is based on these findings.
Materials:
-
p-Chlorophenol
-
Cyclohexanol
-
Perchloric acid (catalyst)
-
Reaction flask equipped with a stirrer, dropping funnel, and condenser
Procedure:
-
Charge the Reactor: Charge the reaction flask with p-chlorophenol and the catalyst, perchloric acid. The optimal ratio is 8 moles of p-chlorophenol to 1 mole of cyclohexanol, with the catalyst at 5% by weight of the p-chlorophenol.[1]
-
Heating: Heat the mixture to the optimal reaction temperature of 140°C with constant stirring.[1]
-
Addition of Alkylating Agent: Introduce cyclohexanol dropwise into the heated mixture over a period of 2 hours.
-
Reaction: After the addition is complete, continue stirring the mixture at 140°C for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Purification: Upon cooling, the reaction mixture can be worked up using standard procedures such as neutralization, extraction with an organic solvent, and subsequent purification by distillation under reduced pressure or recrystallization to isolate the 2-Chloro-4-cyclohexylphenol product. A yield of up to 96% has been reported under these conditions.[1]
Causality of Experimental Choices:
-
Excess p-Chlorophenol (8:1 ratio): Using the phenol in large excess serves two purposes. It acts as both the reactant and the solvent, and it maximizes the probability of the cyclohexyl carbocation reacting with the phenol instead of undergoing side reactions like polymerization.
-
High Temperature (140°C): This temperature provides the necessary activation energy for the reaction to proceed at a high rate without causing significant decomposition of the reactants or products.
-
Perchloric Acid: A strong protic acid is required to efficiently generate the carbocation from the alcohol.
Chapter 3: Potential Applications and Field Context
While 2-Chloro-4-cyclohexylphenol is primarily available as a research chemical, its structural motifs suggest several areas of potential application, extrapolated from related compounds.
-
Polymer and Fuel Additives: Alkylated chlorophenols are recognized as effective antioxidants for fuels, lubricants, and a variety of polymers, as well as stabilizers for synthetic rubber.[1] The bulky cyclohexyl group can sterically hinder oxidative processes.
-
Agrochemicals: Some derivatives of cycloalkylchlorophenols have been investigated as herbicides, bactericides, and insecticides.[1] The specific substitution pattern of 2-Chloro-4-cyclohexylphenol makes it a candidate for screening in these applications.
-
Pharmaceutical and Dye Intermediates: Cyclohexylphenols are valuable precursors in the synthesis of pharmaceuticals and dyes.[2] The hydroxyl group can be derivatized, and the aromatic ring can undergo further substitution, making it a versatile building block. For instance, 2-cyclohexylphenol is used in azo dye synthesis, suggesting a similar potential for its chlorinated analogue.[7]
Chapter 4: Spectroscopic and Analytical Characterization
Robust analytical methods are crucial for confirming the identity and purity of synthesized compounds. While a comprehensive public spectral database for this specific molecule is limited, its structure allows for the prediction of key spectral features and the development of a reliable analytical workflow.
Predicted Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. Aromatic protons would appear as multiplets in the 6.8-7.5 ppm range. The phenolic -OH proton would be a broad singlet, with its chemical shift dependent on concentration and solvent. The protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the aliphatic region, typically between 1.2 and 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, assuming free rotation. Six signals would be in the aromatic region (~115-155 ppm), and six would be in the aliphatic region corresponding to the cyclohexyl carbons (~25-45 ppm).
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a molecular ion (M⁺) peak. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, which is a definitive indicator of a monochlorinated compound.[8]
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3600 cm⁻¹ (O-H stretch), multiple sharp peaks between 2850-3100 cm⁻¹ (aliphatic and aromatic C-H stretches), and peaks in the 1450-1600 cm⁻¹ region (aromatic C=C ring stretching).[4]
Proposed Analytical Methodology: HPLC
A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique for the quantification and purity assessment of 2-Chloro-4-cyclohexylphenol, given its aromatic chromophore and moderate polarity.[9][10]
Caption: Proposed analytical workflow for 2-Chloro-4-cyclohexylphenol.
Hypothetical HPLC Protocol:
-
Standard Preparation: Prepare a stock solution of a reference standard in HPLC-grade methanol or acetonitrile. Create a series of calibration standards via serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent used for the standards. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water would likely provide good separation. For example, starting with 50:50 Acetonitrile:Water and ramping to 95:5 Acetonitrile:Water over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of approximately 280 nm, which is typical for phenolic compounds.[10]
-
-
Analysis: Inject the calibration standards to generate a calibration curve, followed by the sample solutions. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Chapter 5: Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe handling in a laboratory setting. 2-Chloro-4-cyclohexylphenol is classified as a hazardous substance.[4][5]
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference |
| Pictograms | GHS05 (Corrosion), GHS06 (Acute Toxicity, fatal or toxic), GHS07 (Harmful) | [5] |
| Signal Word | Danger | [4][5] |
| Hazard Statements | H301: Toxic if swallowed.H318: Causes serious eye damage.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [4][5] |
| Precautionary Statements (selected) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P316: IF SWALLOWED: Get emergency medical help immediately.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If swallowed, seek immediate medical attention. If inhaled, move to fresh air.[11]
Conclusion
2-Chloro-4-cyclohexylphenol (CAS: 13081-17-9) is a synthetically accessible compound with a range of physicochemical properties that make it an interesting candidate for further research. Its efficient synthesis via Friedel-Crafts alkylation, combined with the known utility of the broader cycloalkylchlorophenol class, positions it as a potentially valuable intermediate in the development of new materials, agrochemicals, and pharmaceutical agents. The analytical methodologies and safety protocols outlined in this guide provide a solid foundation for scientists and researchers to work with this compound effectively and safely.
References
- Saha, M., Podder, G., & Islam, A. (Year N/A). Synthesis of 2-Cycloalkyl-4-chlorophenols. Bangladesh Journal of Scientific and Industrial Research. [URL: https://www.researchgate.net/publication/284156687_Synthesis_of_2-Cycloalkyl-4-chlorophenols]
- Sigma-Aldrich. 4-CHLORO-2-CYCLOHEXYLPHENOL AldrichCPR. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000210]
- Molbase. 4-Cyclohexylphenol 1131-60-8 wiki. [URL: https://www.molbase.com/en/wiki/4-Cyclohexylphenol-cas-1131-60-8.html]
- Sigma-Aldrich. 4-Chloro-2-cyclohexylphenol | 13081-17-9. [URL: https://www.sigmaaldrich.com/US/en/product/apollo/apo455829554]
- ResearchGate. (PDF) Synthesis of 2-Cycloalkyl-4-chlorophenols. [URL: https://www.researchgate.net/publication/284156687_Synthesis_of_2-Cycloalkyl-4-chlorophenols]
- PubChem. 4-Chloro-2-cyclohexylphenol | C12H15ClO | CID 83120. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83120]
- Aaron Chemicals LLC. 13081-17-9 | MFCD00019337 | 4-Chloro-2-cyclohexylphenol. [URL: https://www.aaron-chemicals.com/product/4-chloro-2-cyclohexylphenol-cas-13081-17-9-15886.html]
- Pearson. For each NMR spectrum, propose a structure consistent with the sp.... [URL: https://www.pearson.
- BenchChem. Application Notes and Protocols: Synthesis of 2-Cyclohexylphenol-Based Dyes. [URL: https://www.benchchem.com/product/b093547]
- Tokyo Chemical Industry. SAFETY DATA SHEET. [URL: https://www.tcichemicals.com/GB/en/sds/C0732_EN_EU.pdf]
- AK Scientific, Inc. 4-Cyclohexylphenol - Safety Data Sheet. [URL: https://www.aksci.com/sds/O795.pdf]
- Escuela, J. M., et al. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02235a]
- LookChem. Cas 1131-60-8,4-Cyclohexylphenol. [URL: https://www.lookchem.com/cas-113/1131-60-8.html]
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for [4-(4-Chlorophenyl)cyclohexyl]methanol. [URL: https://www.benchchem.com/product/B1028095]
- ResearchGate. Synthesis of Cyclohexylphenols | Request PDF. [URL: https://www.researchgate.net/publication/232007353_Synthesis_of_Cyclohexylphenols]
- ECHEMI. Buy 4-tert-butyl-2-cyclohexylphenol from JHECHEM CO LTD. [URL: https://www.echemi.com/products/pd20190827110115024-4-tert-butyl-2-cyclohexylphenol.html]
- BenchChem. A Comparative Guide to the Quantitative Analysis of 2-chloro-4,6-di-tert-amylphenol. [URL: https://www.benchchem.com/product/B1002364]
- Guidechem. 1131-60-8 - 4-Cyclohexylphenol - Sale from Quality Suppliers. [URL: https://www.guidechem.com/products/1131-60-8.html]
- MedChemExpress. 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol) | Drug Intermediate. [URL: https://www.medchemexpress.com/2-cyclohexyl-4-methylphenol.html]
- SpectraBase. 2-chloro-4-cyclohexylphenyl trifluoromethanesulfonate - Optional[MS (GC)] - Spectrum. [URL: https://spectrabase.com/spectrum/ES9BxqPQxXw]
- SynQuest Labs. CAS 860616-68-8 | 2607-5-1Y | MDL MFCD17000227 | 2-Chloro-4-(cyclopropylmethoxy)phenol. [URL: https://www.synquestlabs.com/product/2607-5-1Y/2-Chloro-4-(cyclopropylmethoxy)phenol.html]
- Research Square. d70a33959c9e07bdb6f43300.docx. [URL: https://assets.researchsquare.com/files/d70a33959c9e07bdb6f43300.docx?c=1631873836]
- PubChem. 4-Cyclohexylphenol | C12H16O | CID 14327. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyclohexylphenol]
- US EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [URL: https://www.epa.gov/sites/default/files/2019-06/documents/ecm_method_-phenoxy_acids_in_soil-_final_0.pdf]
- SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. [URL: https://sielc.com/hplc-analysis-of-245-t-on-mixed-mode-columns.html]
- ChemicalBook. 4-Cyclohexylphenol - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCasNo_EN.aspx?casno=1131-60-8]
- PMC. NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4681728/]
- PharmaBlock. Cyclohexanes in Drug Discovery. [URL: https://www.pharmablock.com/news/cyclohexanes-in-drug-discovery.html]
- Supelco. GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/252/t491035.pdf]
- Powers Group, UNL. Structure Determination of Organic Compounds. [URL: https://powers.unl.
- HazComFast. 4-Cyclohexylphenol (CAS 1131-60-8). [URL: https://www.hazcomfast.com/4-cyclohexylphenol-cas-1131-60-8]
- JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [URL: https://www.jeol.co.
- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols. [URL: https://patents.google.
Sources
- 1. banglajol.info [banglajol.info]
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 4-Chloro-2-cyclohexylphenol | C12H15ClO | CID 83120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-cyclohexylphenol | 13081-17-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. For each NMR spectrum, propose a structure consistent with the sp... | Study Prep in Pearson+ [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hazcomfast.com [hazcomfast.com]
